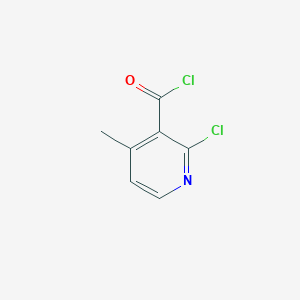
2-Chloro-4-methyl-nicotinoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methyl-nicotinoyl chloride is a chemical compound with the molecular formula C7H5Cl2NO. It is a derivative of nicotinic acid and is known for its applications in various fields, including pharmaceuticals and agrochemicals . This compound is characterized by the presence of a chlorine atom and a methyl group attached to the nicotinoyl chloride structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4-methyl-nicotinoyl chloride typically involves the chlorination of 4-methyl-nicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 4-methyl-nicotinic acid is treated with thionyl chloride to yield this compound .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, reaction time, and the molar ratio of reactants. The use of efficient purification techniques, such as recrystallization or distillation, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-nicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-Chloro-4-methyl-nicotinic acid.
Condensation Reactions: It can react with hydrazines or other nucleophiles to form hydrazides or other derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Water: Used in hydrolysis reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
2-Chloro-4-methyl-nicotinic acid: Formed through hydrolysis.
Scientific Research Applications
2-Chloro-4-methyl-nicotinoyl chloride has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and antimicrobial agents.
Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants and pests.
Chemical Research: It serves as a building block in organic synthesis, enabling the creation of complex molecules for research purposes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-nicotinoyl chloride involves its reactivity towards nucleophiles. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as an acylating agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylpyridine-4-carbonyl chloride
- 2-Chloro-4-methylpyridine-3-carbonyl chloride
- 2-Chloro-5-methyl-nicotinoyl chloride
Uniqueness
2-Chloro-4-methyl-nicotinoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a chlorine atom and a methyl group on the nicotinoyl chloride structure allows for selective reactions and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
2-chloro-4-methylpyridine-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUNVJXFAVQYBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

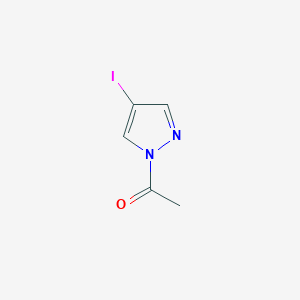
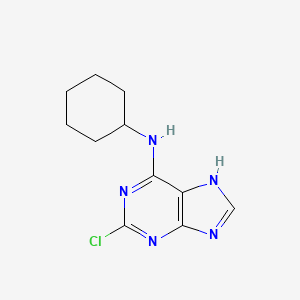


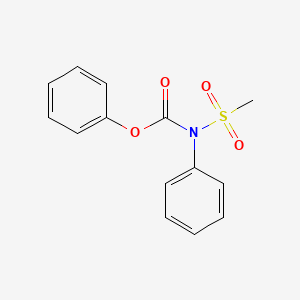
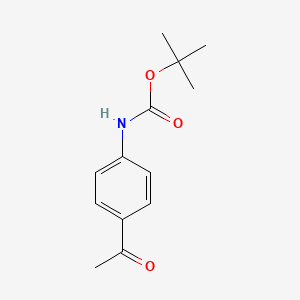
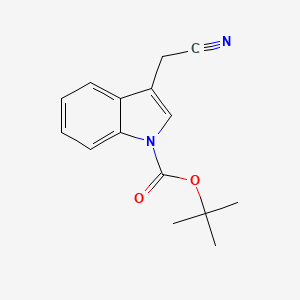
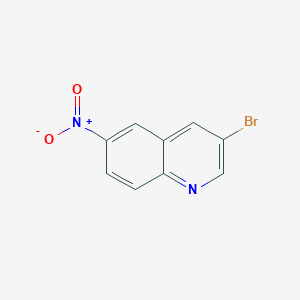
![Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate](/img/structure/B1315976.png)




